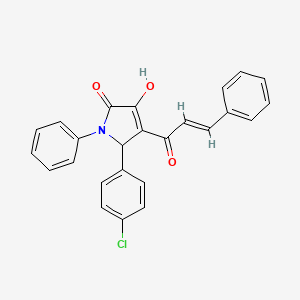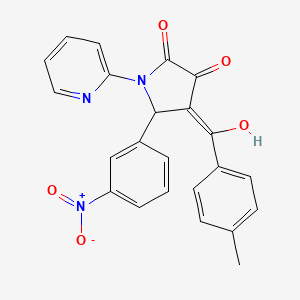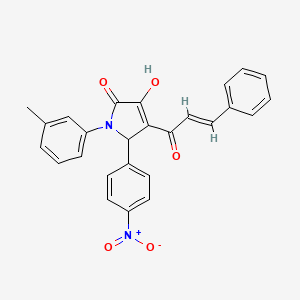
5-(4-chlorophenyl)-4-cinnamoyl-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenyl)-4-cinnamoyl-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one, also known as CCDC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCDC belongs to the family of pyrrolone compounds and has been studied for its ability to modulate various biological pathways.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-4-cinnamoyl-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been suggested that this compound modulates various biological pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. These pathways are involved in cell growth, survival, and inflammation, and their modulation by this compound may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9. It has also been shown to inhibit angiogenesis by downregulating VEGF expression. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects by inhibiting the production of inflammatory cytokines and prostaglandins.
Advantages and Limitations for Lab Experiments
5-(4-chlorophenyl)-4-cinnamoyl-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity. It has also been shown to have low toxicity, making it a viable compound for in vitro and in vivo studies. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for research on 5-(4-chlorophenyl)-4-cinnamoyl-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one. One area of research is the development of this compound analogs with improved efficacy and specificity. Another area of research is the investigation of this compound's potential in the treatment of other diseases, such as neurodegenerative diseases and viral infections. Additionally, the elucidation of this compound's mechanism of action may provide insights into the development of novel therapeutics.
Synthesis Methods
The synthesis of 5-(4-chlorophenyl)-4-cinnamoyl-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process that includes the reaction of 4-chlorobenzaldehyde with malononitrile, followed by the reaction of the resulting intermediate with cinnamaldehyde. The final step involves the cyclization of the intermediate to form this compound. The synthesis of this compound has been optimized to improve its yield and purity, making it a viable compound for scientific research.
Scientific Research Applications
5-(4-chlorophenyl)-4-cinnamoyl-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has been studied extensively for its potential therapeutic applications. One of the primary areas of research has been in the field of cancer treatment. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been studied for its potential anti-inflammatory and analgesic properties.
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-hydroxy-1-phenyl-3-[(E)-3-phenylprop-2-enoyl]-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClNO3/c26-19-14-12-18(13-15-19)23-22(21(28)16-11-17-7-3-1-4-8-17)24(29)25(30)27(23)20-9-5-2-6-10-20/h1-16,23,29H/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTJOUWUAUYROC-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[(3-bromobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5907656.png)
![3-({4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5907668.png)
![N-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5907678.png)
![1-(4-chlorophenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5907688.png)
![N'-[(4-bromobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5907692.png)
![3-[(3-hydroxy-2-naphthoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide](/img/structure/B5907701.png)

![3-{4-[(3-nitrobenzyl)oxy]phenyl}-2-[(4-phenyl-1-piperazinyl)carbonyl]acrylonitrile](/img/structure/B5907708.png)

acetyl]carbonohydrazonoyl}-2-furyl)methyl]-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B5907722.png)
![N'-[(4-iodobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5907725.png)

![1-[3-(2-chlorophenyl)acryloyl]-1H-benzimidazole](/img/structure/B5907736.png)
![ethyl 7-methyl-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907740.png)
